3-Propyl-benzofuran
Description
Significance of Benzofuran (B130515) Core Structures in Organic Chemistry
The benzofuran core, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a fundamental structural motif in a vast number of organic compounds. acs.orgnih.gov This scaffold is not merely a chemical curiosity; it is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities. acs.orgrsc.org The inherent aromaticity and the presence of a heteroatom (oxygen) within the bicyclic system impart unique electronic and chemical properties to benzofuran derivatives. These properties make them valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. nih.govmdpi.com The versatility of the benzofuran ring allows for functionalization at various positions, leading to a vast chemical space of derivatives with tailored properties.
The synthesis of the benzofuran nucleus has been a subject of intense research since its first reported synthesis by Perkin in 1870. acs.orgnih.gov Over the decades, chemists have developed a multitude of synthetic strategies, ranging from classical methods to modern transition-metal-catalyzed cross-coupling reactions. acs.orgmdpi.com These methods provide access to a wide variety of substituted benzofurans, enabling the exploration of their structure-activity relationships.
Overview of Heterocyclic Compound Research with Benzofuran Moieties
Research into heterocyclic compounds containing the benzofuran moiety is a vibrant and ever-expanding field. researchgate.netscitcentral.comresearchtrends.net Scientists are continually exploring new synthetic methodologies to construct this important scaffold with greater efficiency and control over substitution patterns. nih.govmanchester.ac.uk A significant portion of this research is driven by the quest for new therapeutic agents. Benzofuran derivatives have been shown to exhibit a remarkable range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. nih.govrsc.orgmedcraveonline.com
Beyond medicinal chemistry, benzofuran-containing compounds are investigated for their applications in materials science. For instance, certain derivatives are utilized in the development of organic field-effect transistors and organic photovoltaics. acs.org The unique photophysical properties of some benzofurans also make them interesting candidates for use as fluorescent probes and brightening agents. medcraveonline.com The ongoing research in this area continues to uncover new applications and deepen our understanding of the fundamental chemistry of these important heterocyclic systems.
Scope and Research Focus on 3-Propyl-benzofuran
This article narrows the focus to a specific derivative, this compound. The primary objective is to provide a detailed and scientifically accurate account of this particular compound. While the broader significance of the benzofuran core provides essential context, the subsequent sections will be dedicated to the synthesis, properties, and reactivity of this compound. The information presented is based on available scientific literature and chemical databases, aiming to offer a comprehensive chemical profile of this compound.
Below is a table summarizing some of the key physical and chemical properties of a related compound, 3-(propylamino)-3H-2-benzofuran-1-one, to provide an illustrative example of the types of data available for benzofuran derivatives.
| Property | Value | Source |
| Molecular Weight | 191.23 g/mol | PubChem |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 191.094628657 Da | PubChem |
| Monoisotopic Mass | 191.094628657 Da | PubChem |
| Topological Polar Surface Area | 38.3 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 217 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 1 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Structure
3D Structure
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-propyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
XOZKFSGNRUTBKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=COC2=CC=CC=C21 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Propyl Benzofuran and Its Structural Analogues
Strategies for Benzofuran (B130515) Ring System Construction
The formation of the benzofuran core can be achieved through various bond-forming strategies, which are broadly categorized into intramolecular and intermolecular cyclization approaches. These methods offer diverse pathways to assemble the target heterocyclic system from appropriately designed precursors.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for constructing the benzofuran ring, typically involving the formation of a key C-O or C-C bond from a pre-functionalized aromatic precursor. These reactions benefit from favorable entropic factors and often proceed with high regioselectivity.
One common approach involves the cyclization of ortho-substituted phenols. For instance, o-alkenylphenols can undergo oxidative cyclization to yield benzofurans. nih.gov While many methods lead to 2,3-diaryl or 2-aryl benzofurans, specific strategies have been developed for 3-substituted analogues. nih.govrsc.org Another key precursor class is o-alkynylphenyl ethers, which can cyclize via carbon-carbon bond formation to afford 2,3-disubstituted benzofurans under the influence of a strong base like the phosphazene P₄-tBu, avoiding the need for a metal catalyst. mdpi.com Similarly, o-hydroxyphenyl propargyl alcohols serve as versatile starting materials that can be converted into 3-substituted benzofurans through various activation modes, often involving an ortho-quinone methide intermediate. acs.org
The following table summarizes representative intramolecular cyclization strategies for synthesizing benzofuran analogues.
| Starting Material Type | Reaction Type | Catalyst/Reagent | Product Type | Ref. |
| o-Alkenylphenols | Intramolecular Dehydrogenative Coupling | Ni(acac)₂ / O₂ | 3-Aryl-benzofurans | nih.govrsc.org |
| o-Alkynylphenyl ethers | Intramolecular Cyclization | Phosphazene P₄-tBu | 2,3-Disubstituted benzofurans | mdpi.com |
| o-Hydroxyphenyl Propargyl Alcohols | Conjugate Addition/Oxy-Cyclization | Base (e.g., K₂CO₃) | 3-Heterosubstituted benzofurans | acs.org |
| o-Alkynylphenyl Esters | Migratory Cycloannulation | Ni(0) / IAd∙HBF₄ | 3-Acylbenzofurans | chim.it |
| 2-Iodophenyl Allyl Ethers | Heck Reaction | Palladium Catalyst | 3-Alkylbenzofurans | nih.gov |
Intermolecular Cyclization Approaches
Intermolecular strategies involve the construction of the benzofuran ring by combining two or more separate components in a single or multi-step sequence. These methods offer a high degree of flexibility and convergence, allowing for the rapid assembly of complex benzofuran structures from simpler starting materials.
A prevalent intermolecular approach is the coupling of phenols with alkynes. rsc.org For example, a one-pot domino reaction involving the oxidation of a hydroquinone (B1673460) ester to a benzoquinone, followed by a [3+2] cyclization with an ynamide, has been developed to synthesize densely functionalized aminobenzofurans. This method, catalyzed by Sc(OTf)₃, tolerates both aromatic and alkyl-substituted ynamides, providing access to 3-aryl or 3-alkyl substituted benzofurans in high yields. rsc.org Another approach utilizes a transition-metal-free radical coupling between 2-iodophenyl allenyl ethers and compounds with a free H-X bond (where X is phosphorus, sulfur, or nitrogen), initiated by a strong base like LDA, to yield 3-substituted benzofurans. nih.gov
The table below highlights key intermolecular cyclization methods for accessing benzofuran derivatives.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref. |
| Hydroquinone Ester | Ynamide | Ag₂O / Sc(OTf)₃ | Poly-substituted 3-Amino-benzofurans | rsc.org |
| 2-Iodophenyl Allenyl Ether | Phosphines, Thiols, Anilines | LDA or LiHDMS | 3-Heteroalkyl-benzofurans | nih.gov |
| Phenols | Alkynes | Copper Catalyst / O₂ | Polysubstituted benzofurans | rsc.org |
| o-Iodoanisoles | Terminal Alkynes | Palladium Catalyst | 2,3-Disubstituted benzofurans | organic-chemistry.org |
Transition-Metal-Catalyzed Synthetic Routes
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofurans. Catalysts based on palladium, copper, nickel, and rhodium have been extensively employed to facilitate key bond-forming events, often under mild conditions and with high efficiency and selectivity.
Palladium-Catalyzed Reactions
Palladium catalysts are exceptionally versatile for benzofuran synthesis. Sonogashira coupling followed by intramolecular cyclization is a classic and powerful strategy. nih.gov For instance, the coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, provides a straightforward route to 2,3-disubstituted benzofurans. organic-chemistry.org Another significant palladium-catalyzed method is the intramolecular Heck reaction of precursors like 2-iodophenol (B132878) allyl ethers to form 3-alkylbenzofurans. nih.gov More advanced tandem processes, such as the palladium-catalyzed α-arylation of aryloxyketones followed by cyclodehydration, offer rapid access to diverse 2,3-disubstituted benzofurans. acs.org Furthermore, oxidative annulations between phenols and alkenylcarboxylic acids, catalyzed by palladium, can produce 2,3-dialkylbenzofurans. nih.gov
| Substrate(s) | Catalyst System | Reaction Type | Product | Ref. |
| o-Iodoanisoles, Terminal Alkynes | Pd(0) complex | Sonogashira Coupling/Cyclization | 2,3-Disubstituted benzofurans | organic-chemistry.org |
| Aryloxyketones, Aryl Halides | Pd(OAc)₂ / Ligand | α-Arylation/Cyclodehydration | 2,3-Disubstituted benzofurans | acs.org |
| Phenols, Alkenylcarboxylic Acids | Pd(OAc)₂ | Oxidative Annulation | 2,3-Dialkylbenzofurans | nih.gov |
| 3-Iodo-2-phenylbenzofuran, Amines | PdCl₂(PPh₃)₂ / CO | Aminocarbonylation | N-substituted benzofuran-3-carboxamides | mdpi.com |
Copper-Catalyzed Transformations
Copper catalysis provides a cost-effective and efficient alternative for synthesizing benzofurans. Copper(I) iodide (CuI) is frequently used, often in tandem with palladium in Sonogashira-type reactions, where it acts as a co-catalyst to facilitate the formation of benzofuran derivatives from o-iodophenols and terminal alkynes. nih.gov Copper can also catalyze the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure to regioselectively produce polysubstituted benzofurans. rsc.org Furthermore, copper-catalyzed intramolecular C-O bond formation is a key step in the synthesis of various benzofuran structures, including the tandem acylation/O-arylation of methyl 2-[2-(2-bromophenyl)acetamido]benzoates to yield complex fused systems. acs.org
| Substrate(s) | Catalyst System | Reaction Type | Product | Ref. |
| o-Iodophenols, Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling/Cyclization | Benzofuran derivatives | nih.gov |
| Phenols, Alkynes | CuI / O₂ | Aerobic Oxidative Cyclization | Polysubstituted benzofurans | rsc.org |
| Methyl 2-[2-(2-bromophenyl)acetamido]benzoates | CuI / 1,10-phenanthroline | Intramolecular Tandem Acylation/O-Arylation | Benzofuro[3,2-c]quinolin-6(5H)-ones | acs.org |
| o-Halophenols, Dialkyl Malonates | CuBr | C-O Bond Formation | Benzofuran-2(3H)-ones | nih.gov |
Nickel- and Rhodium-Mediated Syntheses
Nickel and rhodium catalysts have emerged as powerful tools for constructing the benzofuran ring, often enabling unique transformations. Nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols, using oxygen as the oxidant, provides an efficient route to 3-aryl benzofurans. nih.govrsc.org Another nickel-based method involves the intramolecular nucleophilic addition of aryl halides to aryl ketones, which tolerates a range of functional groups. organic-chemistry.orgthieme.de
Rhodium catalysts are particularly effective in cyclization and rearrangement reactions. For example, rhodium(I) catalysts can promote domino reactions for the efficient synthesis of substituted benzofurans. utoronto.ca Rhodium(II) catalysts have been used in the divergent intramolecular tandem cyclization of O-tethered cyclohexa-2,5-dienones with 1-sulfonyl-1,2,3-triazoles, which proceeds through a cascade sequence involving intramolecular cyclopropanation and rearrangement to form benzofurans. mdpi.com
| Metal | Substrate(s) | Catalyst System | Reaction Type | Product | Ref. |
| Nickel | ortho-Alkenylphenols | Ni(acac)₂ / O₂ | Intramolecular Oxidative Coupling | 3-Aryl-benzofurans | nih.govrsc.org |
| Nickel | Aryl Halides with Aryl Ketones | Ni(OTf)₂ / 1,10-Phenanthroline | Intramolecular Nucleophilic Addition | Benzofuran derivatives | organic-chemistry.org |
| Nickel | o-Alkynylphenyl Esters | Ni(0) / IAd∙HBF₄ | Migratory Cycloannulation | 3-Acylbenzofurans | chim.it |
| Rhodium | O-Tethered Cyclohexa-2,5-dienones | Rh₂(OAc)₄ | Intramolecular Tandem Cyclization | Benzofuran derivatives | mdpi.com |
| Rhodium | Propargyl Alcohols, Aryl Boronic Acids | Rh(I) complex | Arylation/Cyclization | Benzofuran derivatives | nih.gov |
Other Transition-Metal Applications (e.g., Gold, Indium, Iron)
While palladium and copper have been extensively used, other transition metals like gold, indium, and iron have also emerged as powerful catalysts for the synthesis of 3-substituted benzofurans.
Gold-Catalyzed Synthesis: Gold catalysts, particularly gold(I) complexes, have shown remarkable efficiency in activating alkynes towards nucleophilic attack. A notable application is the intramolecular alkoxyboration of ortho-alkynyl phenols, which, after in situ formation of a boric ester intermediate, are treated with a carbene-ligated gold catalyst to yield 3-boronate-substituted benzofurans. thieme-connect.com These boronated benzofurans can serve as versatile intermediates for further functionalization to introduce a propyl group at the C-3 position. Another gold-catalyzed approach involves the cycloisomerization of 2-(iodoethynyl)aryl esters, leading to 3-iodo-2-acyl benzofurans through a sequence involving a acs.orgacs.org-iodine shift. acs.orgorganic-chemistry.org Furthermore, a dual catalytic system involving gold and silver has been utilized for the tandem C-H alkynylation and oxy-alkynylation of phenols to produce 3-alkynyl benzofurans. d-nb.info Gold-catalyzed oxygen transfer to electron-deficient trifluoromethylated alkynes has also been reported, providing a route to CF3-substituted benzofurans. scilit.com
Indium-Catalyzed Synthesis: Indium(III) halides have been effectively employed as catalysts for the hydroalkoxylation of ortho-alkynylphenols. mdpi.comorganic-chemistry.orgresearchgate.net This method proceeds with 5-endo-dig regioselectivity to afford various benzofurans in high yields. mdpi.comresearchgate.net The mechanism is believed to involve the π-Lewis acid activation of the alkyne by the indium(III) catalyst, followed by nucleophilic attack of the phenol. mdpi.comresearchgate.net
Iron-Catalyzed Synthesis: Iron catalysts offer a more cost-effective and environmentally benign alternative to precious metal catalysts. Iron(III) chloride has been used to mediate the intramolecular cyclization of electron-rich aryl ketones to produce a variety of benzofurans. mdpi.com This method is part of a one-pot approach that can involve regioselective iron(III)-catalyzed halogenation followed by a copper-mediated C-O cyclization. mdpi.com
| Metal Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Gold | Intramolecular alkoxyboration of ortho-alkynyl phenols | Forms 3-boronate-substituted benzofurans, versatile for further functionalization. | thieme-connect.com |
| Gold | Cycloisomerization of 2-(iodoethynyl)aryl esters | Involves a acs.orgacs.org-iodine shift to yield 3-iodo-2-acyl benzofurans. | acs.orgorganic-chemistry.org |
| Gold/Silver | Tandem C-H alkynylation/oxy-alkynylation of phenols | Direct synthesis of 3-alkynyl benzofurans. | d-nb.info |
| Indium | Hydroalkoxylation of ortho-alkynylphenols | Proceeds with high regioselectivity (5-endo-dig) and yields. | mdpi.comorganic-chemistry.orgresearchgate.net |
| Iron | Intramolecular cyclization of aryl ketones | Cost-effective and environmentally friendly alternative. | mdpi.com |
Metal-Free Organic Synthesis Pathways
The development of metal-free synthetic routes is of great interest due to the reduced cost and toxicity associated with transition metals. Several metal-free strategies have been successfully applied to the synthesis of 3-substituted benzofurans.
One prominent metal-free approach involves the use of hypervalent iodine reagents. For instance, the cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans can be mediated by stoichiometric amounts of (diacetoxyiodo)benzene. organic-chemistry.org An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using a catalytic amount of PhI(OAc)2 in the presence of a co-oxidant also provides an efficient route to 2-arylbenzofurans, which can be precursors to 3-substituted analogues. organic-chemistry.org
Another significant metal-free strategy involves rearrangement reactions. A one-pot synthesis of substituted benzofurans has been developed through the reaction of O-arylated products of ethyl acetohydroxamate with ketones under acidic conditions, proceeding via oxime formation, a nih.govnih.gov-sigmatropic rearrangement, and cyclization. nih.gov This method has been applied to the formal synthesis of several natural products. nih.gov Additionally, a transition-metal-free intermolecular radical coupling reaction has been developed for the synthesis of 3-substituted benzofurans using 2-iodophenyl allenyl ethers and heteroatomic compounds. nih.gov
Furthermore, base-catalyzed condensations, such as the reaction of o-hydroxyphenones with 1,1-dichloroethylene, can lead to highly functionalized benzofurans. organic-chemistry.org Organocatalytic approaches are also emerging, with N-heterocyclic carbenes (NHCs) being used to catalyze the asymmetric synthesis of 2,2-disubstituted benzofuran-3(2H)-ones. mdpi.com
Regioselective Synthesis and Stereocontrol in 3-Substituted Benzofurans
Achieving regioselectivity and, where applicable, stereocontrol in the synthesis of 3-substituted benzofurans is a critical challenge.
Direct introduction of an alkyl group, such as a propyl group, at the C-3 position of the benzofuran ring is a desirable transformation. Palladium-catalyzed hydro-furanization of unactivated alkenes with α-alkynyl arylols, controlled by a bidentate directing group, allows for the synthesis of a range of C3-alkylated benzofurans. researchgate.net Another strategy involves the ruthenium-catalyzed C-H activation and alkylation of 3-formylbenzofurans with conjugated olefins. acs.org This reaction exhibits product divergence, leading to either cycloannulation or deformylation depending on the substrate. acs.org Furthermore, the alkylation of indoles with terminal alkynes in an aqueous medium, a reaction that could potentially be extended to benzofurans, has been reported. uniovi.es
Rearrangement reactions provide powerful tools for the construction of complex molecular architectures, including 3-substituted benzofurans. A nih.govnih.gov-sigmatropic rearrangement is a key step in several synthetic routes. For example, the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides, promoted by trifluoroacetic anhydride (B1165640) (TFAA), proceeds via a charge-accelerated nih.govnih.gov-sigmatropic rearrangement and subsequent substituent migration to yield highly substituted benzofurans. rsc.org Similarly, a rhenium-catalyzed reaction of propargyl alcohols involves a nih.govnih.gov-sigmatropic rearrangement to form C3-substituted benzofurans. mdpi.com
The Still-Wittig rearrangement has also been employed to dearomatize furans and benzofurans, allowing for the creation of a quaternary carbon center when a 3-substituted benzofuran is used as the starting material. researchgate.net A recently developed method for the selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans utilizes the rearrangement of 2-hydroxychalcones. nih.gov
Alkyl Group Introduction at the C-3 Position
Expedited and High-Yield Synthetic Protocols (e.g., Microwave-Assisted Synthesis, One-Pot Methods)
To meet the demands of high-throughput screening and process development, expedited and high-yield synthetic protocols are essential.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of benzofuran derivatives. nih.govsemanticscholar.orgresearchgate.net For instance, a one-pot synthesis of functionalized benzofurans from phenacyl bromide and phenols has been developed under microwave irradiation in solvent-free conditions. scilit.com Microwave-assisted Perkin rearrangement has been used in the synthesis of benzofuran-2-carboxamides. nih.gov The synthesis of benzofuran-3(2H)-ones has also been achieved under microwave conditions, providing rapid access to these important intermediates. semanticscholar.orgresearchgate.net One study reported yields of 84-98% in 20-30 minutes for the synthesis of certain benzofuran derivatives using microwave assistance, compared to 28-72% yield over 8-9.5 hours with conventional heating. ijpsjournal.com
One-Pot Methods: One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. A one-pot, three-component synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides has been developed under Sonogashira conditions, with microwave irradiation further shortening reaction times. nih.gov Another one-pot method involves a palladium-catalyzed Barluenga-Valdés cross-coupling followed by a copper-catalyzed radical cyclization to afford 3-arylbenzofurans. researchgate.net A metal-free, one-pot synthesis of substituted benzofurans from ethyl acetohydroxamate and ketones has also been reported. nih.gov
Gram-Scale Synthetic Preparations of Benzofuran Derivatives
The scalability of a synthetic route is a crucial factor for its practical application. Several methodologies for the synthesis of benzofuran derivatives have been successfully scaled up to the gram level. A copper-catalyzed methodology for the synthesis of trifluoroethyl-substituted benzofuran derivatives has been demonstrated on a gram scale. acs.org Additionally, a cascade cyclization strategy for the synthesis of aminobenzofuran derivatives has shown robust scalability up to the gram scale, providing a stable platform for the synthesis of these compounds. nih.gov
| Protocol | Key Features | Example Application | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Synthesis of functionalized benzofurans from phenacyl bromide and phenols. | scilit.com |
| One-Pot, Three-Component Synthesis | High efficiency, atom economy. | Synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions. | nih.gov |
| Gram-Scale Synthesis | Demonstrated scalability for practical applications. | Copper-catalyzed synthesis of trifluoroethyl-substituted benzofurans. | acs.org |
Chemical Reactivity and Reaction Mechanisms of 3 Propyl Benzofuran Systems
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including benzofurans. The regioselectivity of these reactions on the 3-propyl-benzofuran system is dictated by the interplay of the directing effects of the fused furan (B31954) and benzene (B151609) rings, as well as the activating nature of the propyl group.
In general, the benzofuran (B130515) ring system is electron-rich and thus activated towards electrophilic attack. The preferred site of substitution is typically the furan ring, which is more reactive than the benzene ring. msu.edu For 3-substituted benzofurans, electrophilic attack can occur at the C2, C4, C5, C6, or C7 positions. The presence of an alkyl group at the C3 position, such as a propyl group, is generally considered an electron-donating group (EDG) through an inductive effect (+I). wikipedia.org EDGs activate the aromatic ring, making it more nucleophilic and increasing the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.orgbyjus.com
The directing effect of substituents on a benzene ring is well-established, with activating groups typically directing incoming electrophiles to the ortho and para positions. libretexts.org In the context of this compound, the propyl group at C3 would be expected to influence the electron density of the entire benzofuran system.
Considering the benzofuran nucleus itself, electrophilic attack at the C2 position is often favored in many benzofuran derivatives due to the formation of a more stable carbocation intermediate (an arenium ion) where the positive charge can be delocalized over the benzene ring. stackexchange.com However, the C3-substituent significantly influences this regioselectivity.
Common electrophilic substitution reactions include:
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. uomustansiriyah.edu.iq For 3-alkylbenzofurans, nitration can lead to substitution on the benzene ring. acs.org The exact position of nitration on this compound would depend on a careful consideration of the combined directing effects of the furan oxygen and the C3-propyl group. thieme-connect.de
Halogenation: The reaction with halogens like bromine or chlorine, often in the presence of a Lewis acid, leads to the substitution of a hydrogen atom with a halogen. nih.gov In some instances, bromination of 3-substituted benzofurans can occur at the C2 position. researchgate.net
Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.comarkat-usa.org While Friedel-Crafts acylation of unsubstituted benzofuran can result in a mixture of 2- and 3-acyl products, the presence of a substituent at the C3 position generally directs acylation to other positions. nih.gov For instance, trifluoroacetic anhydride (TFAA) mediated acylation of benzofurans with carboxylic acids has been shown to be regioselective for the C2 position. arkat-usa.org
Friedel-Crafts Alkylation: Similar to acylation, this reaction introduces an alkyl group. It is carried out by treating the aromatic compound with an alkyl halide in the presence of a Lewis acid. uomustansiriyah.edu.iq
The stability of the intermediate carbocation (sigma complex) is a key factor in determining the regioselectivity. stackexchange.com For this compound, attack at the C2 position would lead to a carbocation where the positive charge is adjacent to the propyl group and can be delocalized into the benzene ring. Attack at positions on the benzene moiety (C4, C5, C6, C7) would also need to be considered, with the directing influence of both the fused furan ring and the C3-propyl group coming into play.
Interactive Data Table: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzofurans
| Substituent at C3 | Reagent | Major Product Position(s) | Reference |
| Alkyl | Nitrating Mixture | Benzene ring | acs.org |
| Methyl | N-Bromosuccinimide (NBS) | C2 | researchgate.net |
| Unsubstituted | Acyl Chloride/Lewis Acid | C2 and C3 | nih.gov |
| Various | Carboxylic Acid/TFAA | C2 | arkat-usa.org |
Addition Reactions to the Furan Ring
While electrophilic substitution preserves the aromaticity of the benzofuran system, addition reactions across the furan ring's double bond are also possible, particularly under conditions that favor the disruption of the furan's aromatic character.
One of the most significant addition reactions for furan and its derivatives is the Diels-Alder reaction, a [4+2] cycloaddition. The furan ring can act as the diene component. However, the aromatic stabilization energy of the furan ring in benzofuran makes it less reactive as a diene compared to furan itself. The reaction often requires high temperatures or the use of reactive dienophiles. thieme-connect.de
Other addition reactions can be initiated by strong electrophiles or under reducing conditions. For instance, catalytic hydrogenation can be considered an addition of hydrogen across the double bonds.
It is important to note that the specific reactivity of this compound in addition reactions would be influenced by the steric and electronic effects of the propyl group. The propyl group might sterically hinder the approach of reactants to the C2-C3 double bond of the furan ring.
Catalytic Reduction Pathways and Selectivity
The catalytic reduction of benzofurans can proceed through different pathways, leading to various hydrogenated products. The selectivity of the reduction depends on the catalyst, reaction conditions (temperature, pressure), and the substitution pattern of the benzofuran.
For this compound, the primary sites for reduction are the furan ring and the benzene ring.
Reduction of the Furan Ring: Hydrogenation can selectively reduce the 2,3-double bond of the furan ring to yield 3-propyl-2,3-dihydrobenzofuran. This transformation can be achieved using various catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium complexes. For example, asymmetric hydrogenation of 3-methylbenzofuran (B1293835) has been accomplished using a ruthenium catalyst, suggesting that similar enantioselective reductions could be possible for this compound. acs.org
Reduction of the Benzene Ring: Complete hydrogenation of the benzene ring while leaving the furan ring intact is generally more challenging due to the higher aromaticity of the benzene ring.
Complete Reduction: Under more forcing conditions (higher pressure and temperature), both the furan and benzene rings can be reduced, leading to perhydrobenzofuran derivatives.
The selectivity of these reductions is a key aspect. For instance, achieving selective reduction of the furan ring without affecting the benzene ring is often a desired transformation. The choice of catalyst and solvent system plays a crucial role in controlling this selectivity.
Interactive Data Table: Catalytic Hydrogenation of Substituted Benzofurans
| Substrate | Catalyst | Product | Reference |
| 3-Methylbenzofuran | [Ru(cyclooctadiene)(2-methylallyl)₂] | Asymmetric 3-methyl-2,3-dihydrobenzofuran | acs.org |
| Benzofuran | Various (e.g., Pd/C) | 2,3-Dihydrobenzofuran | General Knowledge |
Sigmatropic Rearrangements and Annulation Mechanisms
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a pi-system. In the context of benzofuran chemistry, these rearrangements can be powerful tools for constructing complex molecular architectures.
One notable example is the libretexts.orgrsc.org-sigmatropic rearrangement. While not directly involving this compound as a starting material, related systems demonstrate the principle. For instance, the Fischer indole (B1671886) synthesis, which shares mechanistic features with some benzofuran syntheses, involves a sigmatropic rearrangement. msu.edu
Annulation mechanisms, which involve the formation of a new ring onto an existing one, are also relevant. The synthesis of dibenzofurans can be achieved through the annulation of a benzene ring onto a benzofuran core. thieme-connect.de This can sometimes involve cycloaddition reactions followed by an aromatization step.
Radical Reactions and Mechanistic Investigations
Radical reactions involving benzofuran systems have been investigated, although they are less common than ionic reactions. The stability of radical intermediates is a key factor in these processes.
For this compound, radical reactions could potentially be initiated at the propyl side chain or on the aromatic ring system. For instance, radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the substitution of a hydrogen atom on the alkyl side chain, typically at the position that forms the most stable radical (e.g., the benzylic-like position).
Mechanistic investigations into the radical reactions of benzofurans can employ techniques such as electron paramagnetic resonance (EPR) spectroscopy to detect and characterize radical intermediates. Computational studies can also provide insights into the stability of different radical species and the energy barriers for various reaction pathways.
Functional Group Transformations on the Propyl Moiety
The propyl group at the C3 position of this compound offers a handle for further synthetic modifications. Various functional group transformations can be performed on this alkyl side chain.
Oxidation: The propyl group can be oxidized to introduce oxygen-containing functionalities. For example, catalytic oxidation could potentially convert the propyl group into a propanoyl moiety (-COCH₂CH₃). vulcanchem.com This would change the electronic nature of the substituent from electron-donating to electron-withdrawing.
Halogenation: As mentioned in the radical reactions section, selective halogenation of the propyl side chain is possible. For instance, radical bromination can introduce a bromine atom at the terminal methyl group, yielding a 3-(3-bromopropyl)benzofuran (B8276707) derivative. vulcanchem.com This halogenated product can then serve as a versatile intermediate for nucleophilic substitution reactions to introduce a wide range of other functional groups.
These transformations on the propyl side chain allow for the synthesis of a diverse library of 3-substituted benzofuran derivatives with varied properties and potential applications.
Interactive Data Table: Functional Group Transformations on the Propyl Moiety of a Benzofuranone Analogue
| Reaction | Reagent/Conditions | Product | Reference |
| Oxidation | Catalytic oxidation | 3-Propanoyl-2(3H)-benzofuranone | vulcanchem.com |
| Halogenation | Radical bromination | 3-(3-Bromopropyl)-2(3H)-benzofuranone | vulcanchem.com |
Intermolecular Coupling Reactions of this compound Analogues
Intermolecular coupling reactions, particularly those catalyzed by transition metals, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions have been widely applied to benzofuran systems to create more complex molecules.
For this compound analogues, which could be, for example, halogenated derivatives of this compound, a variety of cross-coupling reactions can be envisioned:
Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. A bromo- or iodo-substituted this compound could be coupled with a boronic acid to form a biaryl system or introduce other carbon-based substituents.
Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst. This could be used to introduce vinyl groups onto the this compound scaffold.
Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. It is a valuable method for introducing alkynyl moieties. organic-chemistry.org
Oxidative Dimerization: Palladium catalysis has been used for the oxidative dimerization of 3-alkylbenzofurans, leading to the formation of [2,3'-bibenzofuran]-2'(3'H)-ones. researchgate.net
These coupling reactions significantly expand the synthetic utility of this compound and its derivatives, allowing for the construction of a wide array of complex structures.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Propyl Benzofuran
Nuclear Magnetic Resonance (NMR) Spectroscopynih.govscispace.compreprints.org
NMR spectroscopy provides unparalleled insight into the molecular structure of 3-Propyl-benzofuran by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
One-Dimensional NMR (¹H and ¹³C) Analysisscispace.comchemicalbook.comnih.gov
One-dimensional NMR spectra offer fundamental information about the number and type of protons and carbons in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the propyl chain and the benzofuran (B130515) ring system. The propyl group's protons would appear as a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the benzofuran ring. The protons on the benzofuran moiety include a unique singlet for the proton at the C2 position and a complex set of multiplets in the aromatic region corresponding to the four protons on the benzene (B151609) ring.
The ¹³C NMR spectrum complements the proton data, showing eleven distinct carbon signals. The three carbons of the propyl chain will appear in the aliphatic region of the spectrum. The remaining eight signals correspond to the carbons of the benzofuran core, with chemical shifts influenced by the oxygen heteroatom and the aromatic system. chemicalbook.com The chemical shifts for the parent benzofuran structure serve as a foundational reference for assigning the signals of the substituted ring. chemicalbook.comnih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR Data | ¹³C NMR Data | ||
| Atom | Predicted δ (ppm), Multiplicity, J (Hz) | Atom | Predicted δ (ppm) |
| H2 | ~7.5 (s) | C2 | ~144 |
| H4 | ~7.5-7.6 (m) | C3 | ~118 |
| H5 | ~7.2-7.3 (m) | C3a | ~128 |
| H6 | ~7.2-7.3 (m) | C4 | ~124 |
| H7 | ~7.4-7.5 (m) | C5 | ~122 |
| H1' (CH₂) | ~2.7 (t, J=7.5) | C6 | ~120 |
| H2' (CH₂) | ~1.7 (sextet, J=7.5) | C7 | ~111 |
| H3' (CH₃) | ~1.0 (t, J=7.5) | C7a | ~155 |
| C1' | ~29 | ||
| C2' | ~23 | ||
| C3' | ~14 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)ekb.egprinceton.edulibretexts.org
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings through bonds (typically 2-3 bonds). libretexts.org For this compound, strong cross-peaks are expected between the adjacent protons of the propyl chain (H1'↔H2' and H2'↔H3'). Additionally, correlations would be observed among the coupled aromatic protons (H4↔H5, H5↔H6, H6↔H7), helping to delineate the spin system of the benzene portion of the ring. magritek.com
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence) : These experiments correlate protons directly to the carbons they are attached to (one-bond ¹JCH coupling). princeton.edu This allows for the direct assignment of each proton signal to its corresponding carbon signal, for example, H1' to C1', H2' to C2', H3' to C3', H2 to C2, and the aromatic protons to their respective carbons.
The methylene protons at C1' of the propyl group showing correlations to the benzofuran carbons C2, C3, and C3a.
The furan (B31954) proton H2 showing correlations to C3 and C3a.
The aromatic proton H4 showing a correlation to C3.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, regardless of whether they are bonded. libretexts.org In this compound, NOESY is expected to show cross-peaks between the C1' protons of the propyl chain and the protons on the adjacent C2 and C4 positions of the benzofuran ring, confirming the substituent's location and orientation. rsc.org
Table 2: Key Expected 2D NMR Correlations for this compound
| Technique | Correlating Protons | Correlating Groups |
| COSY | H1' ↔ H2' ↔ H3' | H4 ↔ H5 ↔ H6 ↔ H7 |
| HMQC/HSQC | H1'/C1', H2'/C2', H3'/C3' | H2/C2, H4/C4, H5/C5, H6/C6, H7/C7 |
| HMBC | H1' → C2, C3, C3a | H2 → C3, C3a |
| NOESY | H1' ↔ H2 | H1' ↔ H4 |
Advanced NMR for Complex Structural Assignmentsiisc.ac.inutoronto.cascience.gov
While standard 1D and 2D NMR techniques are generally sufficient for the structural elucidation of this compound, more complex derivatives or isomeric mixtures may require advanced methods. iisc.ac.in Techniques such as 3D NMR (e.g., HMQC-NOESY) can be employed to resolve signal overlap and provide even more detailed structural information by spreading correlations across three dimensions. Furthermore, the unsymmetrical indirect covariance processing of various 2D NMR datasets can generate spectra equivalent to more complex, hyphenated experiments, aiding in the elucidation of highly intricate molecular architectures. science.gov
Infrared (IR) Spectroscopy for Vibrational Analysisdergipark.org.trlibretexts.orgspectroscopyonline.com
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound is expected to display several characteristic absorption bands.
Table 3: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (propyl) | 2960 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-O-C Asymmetric Stretch (furan ring) | 1250 - 1200 | Strong |
| C-O Symmetric Stretch (furan ring) | 1050 - 1000 | Medium |
| C-H Out-of-plane Bending | 900 - 675 | Strong |
The presence of sharp peaks corresponding to aromatic C-H and C=C stretching confirms the benzofuran core. Strong absorptions corresponding to aliphatic C-H stretching vibrations confirm the presence of the propyl group. The characteristic C-O-C stretching of the furan ether linkage is also a key diagnostic feature. spectroscopyonline.com
Mass Spectrometry for Molecular Structure Confirmationbenthamopen.comwikipedia.orgnih.gov
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns. wikipedia.org For this compound (C₁₁H₁₂O), high-resolution mass spectrometry would confirm its molecular formula with a predicted exact mass of 160.0888.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z 160. The fragmentation pattern is dictated by the stability of the resulting ions. A key fragmentation pathway for alkyl-substituted aromatic rings is the cleavage of the benzylic C-C bond (alpha-cleavage), as this produces a stable benzylic cation. researchgate.net
[M-29]⁺ : The most significant fragmentation is expected to be the loss of an ethyl radical (•C₂H₅) from the propyl chain, leading to a highly stable benzylic cation at m/z 131. This is often the base peak in the spectrum.
[M-28]⁺ : Loss of a neutral CO molecule from the furan ring, a characteristic fragmentation for benzofurans, could lead to an ion at m/z 132. benthamopen.com
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Ion | Fragmentation Pathway |
| 160 | [C₁₁H₁₂O]⁺ | Molecular Ion (M⁺) |
| 131 | [C₉H₇O]⁺ | [M - C₂H₅]⁺ (Benzylic cleavage) |
| 132 | [C₁₀H₁₂]⁺• | [M - CO]⁺• (Loss from furan ring) |
Ultraviolet-Visible (UV-Vis) Spectroscopyresearchgate.netswgdrug.org
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons in conjugated systems. The benzofuran ring system constitutes the chromophore in this compound. Based on data from the parent benzofuran and related derivatives, the spectrum is expected to show characteristic absorption bands corresponding to π→π* transitions. researchgate.net The presence of the alkyl substituent is not expected to dramatically shift the absorption maxima compared to the parent compound. Data from similar structures, such as 6-(2-Aminopropyl)benzofuran, show absorption maxima at approximately 245 nm and 284 nm, which provides a reasonable estimate for this compound. swgdrug.org
Elemental Analysis for Compositional Verification
Elemental analysis is a foundational technique used to determine the mass fractions of the constituent elements in a sample. For an organic compound like this compound, this typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water) are collected and weighed to determine the percentages of carbon and hydrogen. The percentage of oxygen is often determined by difference.
The molecular formula for this compound is C₁₁H₁₂O. This formula is used to calculate the theoretical elemental composition. Experimental results from an elemental analyzer are then compared against these theoretical values. A close correlation between the experimental and calculated percentages provides strong evidence for the compound's empirical and molecular formula, serving as a primary verification of its composition. rsc.orgasianpubs.orgmdpi.com
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.01 | 132.12 | 82.46% |
| Hydrogen | H | 1.008 | 12.096 | 7.55% |
| Oxygen | O | 16.00 | 16.00 | 9.99% |
| Total | C₁₁H₁₂O | 160.21 | 100.00% |
Note: The values in this table are calculated based on the chemical formula C₁₁H₁₂O and standard atomic weights.
Chromatographic Methods in Purity and Isomer Differentiation
Chromatography is indispensable for assessing the purity of this compound and for separating it from structural isomers. Positional isomers, such as 2-propyl-benzofuran, often exhibit very similar physical properties, making their separation and identification challenging.
Gas Chromatography (GC): As a volatile compound, this compound is well-suited for analysis by GC. A sample is vaporized and passed through a capillary column. Based on the column's stationary phase, compounds separate according to their boiling points and polarity. The purity of the sample can be determined by the presence of a single major peak. When coupled with a mass spectrometer (GC-MS), it provides both retention time data and mass spectral data for peak identification.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, particularly for separating less volatile impurities or for preparative-scale purification. Chiral HPLC can be employed to separate enantiomers if a chiral center is present in a derivative of the molecule. nih.gov
Isomer Differentiation: The primary challenge lies in differentiating between positional isomers (e.g., 2-, 3-, 4-, 5-, 6-, or 7-propyl-benzofuran). While standard GC-MS can be effective, isomers often have similar fragmentation patterns. uva.nl Advanced techniques are often required for unambiguous differentiation:
Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV): This technique has proven highly effective for distinguishing aromatic ring-isomers. uva.nlresearchgate.net Different positional isomers exhibit unique and reproducible absorbance spectra in the vacuum ultraviolet region, allowing for confident identification even when they co-elute chromatographically. researchgate.net
Specialized GC Columns: The use of capillary columns with different polarities can alter the elution order and improve the separation of closely related isomers.
Flash chromatography is also frequently used during the synthesis process for the purification of the final product from reaction byproducts and starting materials. google.com
Integration of Spectroscopic Data for Definitive Structural Assignments
While a single technique can provide valuable clues, a definitive structural assignment for this compound requires the integration of data from multiple spectroscopic methods. mdpi.comnih.gov The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive picture of the molecule. mdpi.comresearchgate.net
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, which allows for the confirmation of the molecular formula (C₁₁H₁₂O) established by elemental analysis. rsc.org The fragmentation pattern gives clues about the structure, such as the loss of the propyl group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the spectrum would be expected to show characteristic absorption bands corresponding to:
Aromatic C-H stretching (~3000-3100 cm⁻¹)
Aliphatic C-H stretching from the propyl group (~2850-2960 cm⁻¹)
Aromatic C=C ring stretching (~1450-1600 cm⁻¹)
Aryl-alkyl ether (C-O-C) stretching (~1000-1250 cm⁻¹)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise arrangement of atoms.
¹H NMR: This spectrum would confirm the presence and connectivity of the different types of protons. Key expected signals include a triplet for the terminal methyl (-CH₃) group, a sextet for the methylene (-CH₂-) group adjacent to the methyl group, and another triplet for the methylene group attached to the furan ring. Distinct signals in the aromatic region would correspond to the protons on the benzene ring.
¹³C NMR: The carbon spectrum would show 11 distinct signals (assuming no coincidental overlap), corresponding to each carbon atom in the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic and furan rings and the sp³-hybridized carbons of the propyl chain.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for definitive assignment. nih.gov A COSY (Correlation Spectroscopy) experiment would show correlations between adjacent protons, confirming the -CH₂-CH₂-CH₃ spin system of the propyl group. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is key to placing the propyl group at the C3 position, as it would show a correlation between the protons of the methylene group attached to the ring and the C2, C3, and C3a carbons of the benzofuran core.
By combining the elemental composition from analysis, purity from chromatography, molecular weight from MS, functional groups from IR, and the detailed atomic connectivity from a full suite of NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.
Computational Chemistry and Theoretical Investigations of 3 Propyl Benzofuran
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental tools for determining the optimized geometry and various physicochemical properties of molecules. These methods solve the Schrödinger equation, albeit with approximations, to yield information on energy, structure, and molecular orbitals. For benzofuran (B130515) derivatives, these calculations are crucial for understanding how substituents, such as a propyl group at the C3 position, influence the core benzofuran structure and its reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its balance of accuracy and computational cost. rsc.org DFT methods calculate the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. aps.org This approach is widely used to determine the optimized molecular geometries, vibrational frequencies, and electronic properties of benzofuran derivatives. physchemres.orgmdpi.commdpi.com
Table 1: Representative Optimized Geometric Parameters for a Benzofuran Derivative (7-methoxy-benzofuran-2-carboxylic acid) using DFT (Note: This data is for a related compound and serves as an illustrative example of DFT calculations.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |
| Bond Length | O1-C2 | 1.373 Å |
| C2-C3 | 1.365 Å | |
| C7-C14 | 1.513 Å | |
| O16-H17 | 0.964 Å | |
| Bond Angle | C2-O1-C9 | 105.7° |
| O1-C2-C3 | 111.4° | |
| C2-C3-C4 | 106.8° | |
| Data sourced from a study on 7-methoxy-benzofuran-2-carboxylic acid. jetir.org |
Hartree-Fock and Other Ab Initio Methods
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on physical constants and the atomic numbers of the atoms involved, without using empirical parameters. wikipedia.org The foundational ab initio method is the Hartree-Fock (HF) method, which approximates the many-electron wavefunction as a single Slater determinant. ucsb.edu While computationally less intensive than more advanced methods, HF neglects electron correlation, which can affect the accuracy of the results. wikipedia.org
Post-Hartree-Fock methods, such as Møller–Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, are built upon the HF result to systematically include electron correlation, yielding more accurate energies and properties. wikipedia.org Ab initio methods have been applied to various heterocyclic systems to predict structures and reaction mechanisms. researchgate.netnih.gov For example, a comparative study on a molecule containing an indole (B1671886) ring, which is isoelectronic to benzofuran, used both HF and DFT methods to investigate its molecular structure and properties, highlighting the differences and strengths of each approach. researchgate.net Generally, HF calculations serve as a starting point and a benchmark for more sophisticated computational studies. nih.gov
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical behavior. Analyses such as Frontier Molecular Orbital theory, Molecular Electrostatic Potential mapping, and Natural Bond Orbital analysis provide a detailed picture of electron distribution, reactivity sites, and bonding interactions within 3-propyl-benzofuran.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity, polarizability, and kinetic stability of a molecule. jetir.orgresearchgate.net A small energy gap suggests that a molecule is more polarizable, more reactive, and considered "soft". jetir.org
For benzofuran derivatives, the HOMO is typically a π-orbital delocalized over the fused ring system, while the LUMO is a π*-antibonding orbital. researchgate.net DFT calculations are commonly used to determine the energies of these orbitals. For example, the HOMO-LUMO gap for 7-methoxy-benzofuran-2-carboxylic acid was calculated to be 4.189 eV, indicating high reactivity. jetir.org The introduction of a propyl group at the C3 position, being an electron-donating alkyl group, would be expected to raise the energy of the HOMO, potentially leading to a slightly smaller HOMO-LUMO gap compared to unsubstituted benzofuran.
Table 2: Representative Frontier Molecular Orbital Data for a Benzofuran Derivative using DFT (Note: This data is for an illustrative compound, 7-methoxy-benzofuran-2-carboxylic acid.)
| Parameter | Energy (eV) |
| HOMO | -6.043 |
| LUMO | -1.854 |
| Energy Gap (ΔE) | 4.189 |
| Data sourced from a study on 7-methoxy-benzofuran-2-carboxylic acid. jetir.org |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. uni-muenchen.de Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. bhu.ac.injetir.org
In benzofuran derivatives, the most negative potential is generally localized around the oxygen atom of the furan (B31954) ring due to its high electronegativity and lone pairs of electrons. bhu.ac.injetir.org The hydrogen atoms of the aromatic ring typically exhibit positive electrostatic potential. bhu.ac.in For this compound, the MEP map would show a significant negative potential around the furan oxygen, making it a likely site for protonation or interaction with electrophiles. The propyl group, being largely non-polar, would exhibit a neutral potential (green).
Density of States (DOS) analysis provides a graphical representation of the number of available molecular orbitals at each energy level. The total DOS (TDOS) and partial DOS (PDOS) plots can be used to understand the contribution of individual atoms or groups of atoms to the composition of the frontier molecular orbitals. researchgate.net
Spectroscopic Property Predictions through Computational Methods
Computational methods are instrumental in predicting and interpreting the spectroscopic characteristics of this compound. Techniques based on Density Functional Theory (DFT) are widely employed to calculate vibrational, nuclear magnetic resonance, and electronic spectra with a high degree of accuracy.
Theoretical vibrational analysis, typically performed using DFT methods such as B3LYP with a basis set like 6-311++G(d,p), allows for the prediction of the infrared (IR) spectrum of this compound. researchgate.netnih.govmdpi.com These calculations yield the fundamental vibrational frequencies and their corresponding intensities. By analyzing the Potential Energy Distribution (PED), each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or torsional vibrations of the chemical bonds. mdpi.com
This computational approach is crucial for interpreting experimental FT-IR spectra, as it helps to assign complex spectral features to precise atomic movements within the molecule. arxiv.org For this compound, calculations would distinguish between the vibrations of the benzofuran core and those of the propyl side chain. For instance, C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region, while those of the aliphatic propyl group appear at lower frequencies (e.g., 3000-2850 cm⁻¹). mdpi.com The C=C stretching of the benzene (B151609) and furan rings, as well as the C-O-C vibrations of the furan moiety, would also be identified. researchgate.net
Table 1: Predicted Fundamental Vibrational Frequencies for this compound (Illustrative data based on typical DFT calculations for alkyl-benzofurans)
| Calculated Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment (PED) |
|---|---|---|
| 3125 | 15.2 | Aromatic C-H stretch |
| 3070 | 12.8 | Aromatic C-H stretch |
| 2965 | 45.5 | Propyl CH₃ asymmetric stretch |
| 2930 | 40.1 | Propyl CH₂ symmetric stretch |
| 2875 | 35.7 | Propyl CH₃ symmetric stretch |
| 1620 | 25.3 | Aromatic C=C stretch |
| 1460 | 30.9 | Propyl CH₂ scissoring |
| 1255 | 55.6 | Aryl-O stretch |
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors from first principles. nih.govresearchgate.net These calculations are typically performed using DFT functionals (e.g., mPW1PW91 or B3LYP) and appropriate basis sets. researchgate.netrsc.org
For this compound, GIAO calculations can predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. rsc.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net Comparing the computed chemical shifts with experimental data provides a rigorous method for confirming the molecular structure and assigning specific resonances in the NMR spectra. rsc.org Computational models indicate that the benzofuran system is planar, while the attached propyl chain is flexible, leading to multiple possible conformations in solution that can influence average NMR signals. vulcanchem.com
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (GIAO Method) (Illustrative data based on typical values for the benzofuran scaffold and propyl substituents)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 | 143.5 | 142.8 |
| C3 | 118.2 | 117.5 |
| C3a | 128.9 | 128.3 |
| C4 | 123.1 | 122.6 |
| C5 | 124.7 | 124.1 |
| C6 | 121.0 | 120.4 |
| C7 | 111.8 | 111.2 |
| C7a | 155.4 | 154.9 |
| C1' (Propyl) | 28.1 | 27.6 |
| C2' (Propyl) | 23.0 | 22.5 |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). sissa.itacs.org This approach calculates the vertical transition energies from the ground state to various excited states, along with the corresponding oscillator strengths, which determine the intensity of the absorption bands. researchgate.net
A TD-DFT analysis of this compound, likely using a functional like CAM-B3LYP, can reveal the nature of its electronic transitions. researchgate.net The analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to characterize these transitions, for example, as π → π* transitions within the benzofuran ring system. researchgate.netnih.gov The calculated HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net These calculations provide a theoretical basis for understanding the molecule's photophysical properties. ictp.it
Table 3: Predicted Electronic Transitions for this compound (TD-DFT) (Illustrative data based on typical benzofuran chromophore calculations)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 4.55 | 272 | 0.085 | HOMO → LUMO |
| S₀ → S₂ | 4.98 | 249 | 0.210 | HOMO-1 → LUMO |
Computational NMR Chemical Shift Prediction (GIAO Method)
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is essential for mapping out the complex pathways of chemical reactions, identifying short-lived intermediates, and understanding the factors that control reaction outcomes. lbl.gov
A primary goal of computational reaction modeling is to locate the transition state (TS) for each step of a proposed mechanism. plos.org The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. researchgate.net DFT calculations are used to optimize the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a critical factor that governs the reaction rate. rsc.org
For reactions involving this compound, such as its synthesis via intramolecular cyclization or its subsequent functionalization, chemists can computationally evaluate multiple potential pathways. acs.orgmdpi.com By comparing the activation barriers for each path, the most energetically favorable and therefore most likely mechanism can be identified. researchgate.net For example, in the synthesis of benzofurans, computational studies can determine the energy barriers associated with cyclization and subsequent aromatization steps. osti.gov
Table 4: Calculated Energy Barriers for a Hypothetical Reaction Pathway (Illustrative data for a multi-step organic reaction)
| Reaction Step | Description | Transition State | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|
| 1 | O-Alkylation | TS1 | 18.5 |
| 2 | Intramolecular Cyclization | TS2 | 25.9 |
Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC analysis involves mapping the minimum energy path downhill from the transition state in both the forward and reverse directions. researchgate.net This simulation confirms that the identified transition state correctly connects the desired reactants and products (or intermediates), providing a complete picture of the reaction coordinate. smu.edu
These simulations trace the geometric evolution of the reacting system, showing how bonds are broken and formed throughout the process. smu.edu For complex reactions, the pathway may involve several sequential transition states and stable intermediates. mit.edu By simulating the entire reaction pathway, researchers can build a comprehensive understanding of the reaction mechanism, rationalize observed product distributions, and predict the stereoselectivity of the reaction. researchgate.net
Transition State Analysis and Energy Barriers
Reactivity Indices and Global/Local Reactivity Descriptors
In the field of computational chemistry, reactivity indices and reactivity descriptors serve as powerful tools to predict and understand the chemical behavior of molecules. These descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. pcbiochemres.comresearchgate.net For this compound, these indices help in elucidating its electrophilic and nucleophilic nature and identifying the most probable sites for chemical reactions.
Global reactivity descriptors characterize the molecule as a whole. pcbiochemres.com Key global reactivity descriptors include:
Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. A higher chemical potential suggests a greater tendency to donate electrons. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pcbiochemres.com
Chemical Hardness (η): Hardness is a measure of the molecule's resistance to a change in its electron distribution. A large HOMO-LUMO gap corresponds to a high hardness value, indicating high stability and low reactivity. pcbiochemres.com Conversely, molecules with low hardness are considered more reactive. pcbiochemres.com
Global Softness (S): As the inverse of hardness (S = 1/η), softness indicates the molecule's polarizability. pcbiochemres.com A higher softness value corresponds to higher reactivity.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net
Studies on related alkylated benzofurans have shown that they are generally more reactive than the parent benzofuran. pcbiochemres.com This increased reactivity is attributed to their lower HOMO-LUMO energy gaps. pcbiochemres.com The propyl group in this compound, being an electron-donating group, is expected to increase the electron density of the benzofuran ring system, thereby influencing its reactivity.
Local reactivity descriptors are used to identify the reactivity of specific atomic sites within a molecule. worldscientific.com The Fukui function is a prominent local descriptor that indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. This helps in predicting the sites for nucleophilic and electrophilic attacks. For instance, the C2 and C3 positions of the furan ring in benzofuran derivatives are often electronically rich and thus susceptible to electrophilic attack. researchgate.net
Table 1: Global Reactivity Descriptors (Illustrative for an Alkylated Benzofuran)
| Descriptor | Symbol | Formula | Typical Value (eV) - Illustrative |
|---|---|---|---|
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 |
| Chemical Hardness | η | ELUMO - EHOMO | 5.0 |
| Global Softness | S | 1 / η | 0.2 |
| Electrophilicity Index | ω | μ2 / (2η) | 1.225 |
This table provides illustrative values for a generic alkylated benzofuran to demonstrate the concepts, as specific experimental or calculated values for this compound were not found in the provided search results.
Conformational Analysis and Molecular Geometry Optimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.comscribd.com For this compound, the presence of the flexible propyl group attached to the benzofuran ring gives rise to various possible conformations. These different arrangements can vary in energy, and identifying the most stable conformation is crucial for understanding the molecule's properties and interactions.
Molecular geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium or optimized geometry. acs.org This process is fundamental in computational chemistry and is typically performed using quantum chemical methods like Density Functional Theory (DFT). worldscientific.comresearchgate.net
The conformational landscape of this compound is primarily determined by the torsion angles around the single bonds of the propyl chain. The rotation around the C-C single bonds of the propyl group can lead to different conformers, such as anti and gauche arrangements. organicchemistrytutor.com Each of these conformations will have a specific energy, and the global minimum on the potential energy surface represents the most stable conformation of the molecule.
The optimization process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates to minimize the total energy of the system until a stationary point is reached. acs.org The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles.
Table 2: Key Geometric Parameters for an Optimized Benzofuran Core (Illustrative)
| Parameter | Atoms Involved | Typical Value |
|---|---|---|
| Bond Length | C2-C3 | ~1.36 Å |
| Bond Length | O1-C2 | ~1.37 Å |
| Bond Angle | C3-C2-O1 | ~110° |
| Dihedral Angle (Propyl) | C(ring)-C(α)-C(β)-C(γ) | Varies (e.g., ~180° for anti) |
This table presents typical bond parameters for the benzofuran core and illustrates the type of dihedral angle that would be critical in the conformational analysis of the propyl side chain. Specific optimized values for this compound would require a dedicated computational study.
Synthesis and Chemical Transformations of 3 Propyl Benzofuran Derivatives and Analogues
Design and Synthesis of 3-Alkylbenzofuran Scaffolds
The construction of the 3-alkylbenzofuran core is the foundational step for further chemical exploration. Various synthetic methodologies have been developed to afford this important heterocyclic system.
A facile and effective metal-free method involves a sequence of N-acylation, O-alkylation, and intramolecular condensation reactions. koreascience.kr This approach starts with readily available materials like substituted o-hydroxy aryl ketones and chloroacetyl arylamides, offering a process characterized by mild conditions, atom economy, and high yields. koreascience.kr One specific example is the synthesis of N-Phenyl-((3-propyl-benzo[b]furan)-2-yl)carboxamide from an o-hydroxy aryl ketone. koreascience.kr
Transition-metal catalysis provides powerful and versatile routes. Palladium- and copper-based catalysts are frequently used in Sonogashira coupling reactions between terminal alkynes and iodophenols, which then undergo intramolecular cyclization to form the benzofuran (B130515) ring. acs.org A one-pot method for synthesizing substituted benzofurans from 2-chlorophenols and alkynes has also been developed using a palladium catalyst with a hydroxyterphenylphosphine ligand. organic-chemistry.org
Another strategy involves the addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones. organic-chemistry.org This reaction can be directed to form either 2-substituted or 3-substituted benzofurans. The formation of 3-substituted derivatives occurs through a direct cyclization and dehydration sequence. organic-chemistry.org
| Synthetic Method | Starting Materials | Key Features | Product Type |
| Intramolecular Condensation | o-Hydroxy aryl ketone, Chloroacetyl arylamide | Metal-free, Atom economy, High yield | 3-Propyl-benzofuran derivatives koreascience.kr |
| Pd/Cu-Catalyzed Cyclization | 2-Halophenol, Terminal alkyne | One-pot synthesis, High versatility | Substituted benzofurans acs.orgorganic-chemistry.org |
| Grignard Reagent Addition | 1-(2-hydroxyphenyl)-2-chloroethanone, Grignard reagent | Temperature-dependent selectivity | 2- or 3-substituted benzofurans organic-chemistry.org |
| Ruthenium-Catalyzed Metathesis | 1-Allyl-2-allyloxybenzene | Isomerization followed by ring-closing | Substituted benzofurans organic-chemistry.org |
Post-Synthetic Functionalization Strategies
Once the this compound scaffold is synthesized, its chemical utility can be expanded through post-synthetic modifications of both the propyl side chain and the core ring system.
Modification of the Propyl Side Chain
The propyl group at the C3 position is not merely a passive substituent but an active handle for further chemical derivatization. Research on benzofuran neolignans, which possess a C6C3 (propylbenzene) unit, provides insight into potential modifications. rsc.org For instance, the terminal double bond of an allyl group, a common precursor to a propyl chain, can be oxidized. rsc.org A study on 5-arylbenzofuran neolignans demonstrated the use of Wacker oxidation to convert a side chain into a ketone, which was then subjected to condensation with primary amines or reduced. rsc.org
The introduction of functional groups onto the propyl chain is another key strategy. The synthesis of 7-(2-Aminopropyl)benzofuran highlights that modifications can introduce amine functionalities, which can alter the molecule's chemical properties. ontosight.ai Furthermore, the synthesis of propolisbenzofuran B involved the removal of a silyl (B83357) ether from a side chain, followed by acetylation of the resulting primary alcohol, showcasing methods to introduce and manipulate hydroxyl groups. rsc.org
Derivatization of the Benzofuran Ring System
The benzofuran ring itself is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents. Electrophilic substitution on the benzofuran nucleus typically occurs at the C2 position. slideshare.netresearchgate.net
Palladium-catalyzed cross-coupling reactions are particularly effective for derivatizing the ring. A notable example is the direct bisarylation of 3-alkylbenzofurans, which allows for the introduction of aryl groups at the C2-position through C(sp2)-H activation. researchgate.net It is also possible to achieve high regioselectivity in derivatization using sequential cross-coupling reactions. For example, a tribromobenzofuran was selectively functionalized at the C-2, C-5, and C-3 positions in a specific order. rsc.org
More drastic transformations of the ring system are also possible. A nickel-catalyzed reductive electrophilic ring-opening can cleave the endocyclic carbon–oxygen bond, converting benzofurans into (E)-o-alkenylphenols. chinesechemsoc.orgchinesechemsoc.org These products, containing an ortho-hydroxyl group, can be readily converted into other structures, such as o-substituted alkenyl benzenes. chinesechemsoc.org
| Reaction Type | Position(s) Functionalized | Reagents/Catalysts | Outcome |
| Palladium-Catalyzed Arylation | C2 | Pd(OAc)₂, Aryl bromides | Introduction of aryl groups researchgate.net |
| Electrophilic Substitution | C2 | Vilsmeier reagent (DMF/POCl₃) | Formylation of the ring researchgate.net |
| Nickel-Catalyzed Ring-Opening | C-O bond cleavage | Nickel catalyst, Alkyl halides | Formation of (E)-o-alkenylphenols chinesechemsoc.orgchinesechemsoc.org |
| Sequential Cross-Coupling | C2, C3, C5 | Pd(0) and Ni(0) catalysts | Regioselective multi-substitution rsc.org |
Synthesis of Spirocyclic Benzofuran Derivatives
Spirocyclic structures containing a benzofuran moiety represent a three-dimensionally complex and synthetically challenging class of molecules. Several strategies have been developed to construct these intricate scaffolds.
One approach is the divergent synthesis of spiro-cyclopentanone benzofurans, achieved through a chiral bifunctional urea-catalyzed reaction between an aurone-derived α,β-unsaturated imine and a ynone, followed by a switchable divergent annulation. rsc.org This method allows for the creation of a stereogenic quaternary center. rsc.org
A one-pot protocol for creating functionalized benzofuran-containing spiro-heterocycles utilizes a modified Hauser–Kraus annulation of sulfonylphthalide with o-hydroxychalcones. acs.org This process involves a cascade of reactions, including Michael addition and Dieckmann cyclization, to yield the final spirocyclic products. acs.org
Manganese(III) acetate-mediated oxidative free-radical addition is another powerful tool. This method was used to react dimedone with chalcone-like compounds to produce two novel spiro-dihydrobenzofuran isomers in good yields. tubitak.gov.tr Additionally, naturally occurring compounds can serve as starting materials; for example, six 3H-spiro[benzofuran-2,1'-cyclohexane] derivatives were synthesized from filifolinol. scispace.com
Multicomponent Reactions for Library Generation
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to produce complex products. nih.gov This approach is exceptionally valuable for rapidly generating libraries of diverse molecules for screening and discovery. beilstein-journals.org
The Ugi-azide reaction, an isocyanide-based MCR, has been employed to synthesize hybrids containing benzofuran, tetrazole, and pyrazole (B372694) moieties in a single structure. beilstein-journals.org In this process, benzofuran-pyrazole aldehydes are combined with other components to quickly build molecular complexity. beilstein-journals.org
Another example is the double Mannich reaction for synthesizing benzofuran-fused piperidines. This MCR utilizes an electron-rich benzofuran, a primary amine, and formaldehyde. rsc.orgresearchgate.net The reaction proceeds by functionalizing both the benzylic C(sp3)–H bond and the C2 C(sp2)–H bond of the benzofuran ring to form the fused piperidine (B6355638) structure. rsc.org This strategy has been used with various amino acids and other primary amines, demonstrating its versatility for creating diverse compound libraries. rsc.orgresearchgate.net
Development of Benzofuran-Containing Hybrid Chemical Structures
Molecular hybridization, the strategy of combining two or more distinct pharmacophores or chemical scaffolds into a single molecule, is a widely used approach in chemical synthesis. Benzofuran has been successfully integrated into a variety of hybrid structures.
Hybrids incorporating other heterocyclic systems are common. Novel compounds linking a benzofuran backbone to piperazine (B1678402), imidazole, or tetrazole have been synthesized via nucleophilic substitution. nih.gov Benzofuran-N-aryl piperazine hybrids have also been a focus of research. mdpi.com The fusion of benzofuran with isatin (B1672199) or pyridine (B92270) represents another avenue for creating new chemical entities. researchgate.net
Organometallic hybrids have also been developed. Ferrocene, known for its unique electronic and structural properties, has been combined with benzofuran to create ferrocene-benzofuran hybrids. mdpi.com These syntheses were achieved using transition metal-catalyzed reactions, including both homogeneous and heterogeneous catalytic methods. mdpi.com A particularly interesting example involves a multicomponent reaction leading to corroles appended with a persubstituted benzofuran-2-yl moiety, where p-chloranil acts as both an oxidant and a reaction component to form the benzofuran scaffold. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Propyl-benzofuran, and how can purity be optimized?
- Methodological Answer : this compound is typically synthesized via cyclization of substituted phenols with propyl groups under acidic or catalytic conditions. For example, Friedel-Crafts alkylation or transition-metal-catalyzed coupling can introduce the propyl moiety. Purity optimization involves chromatographic techniques (e.g., column chromatography with silica gel) and recrystallization using solvents like ethanol or hexane. Characterization via NMR (¹H/¹³C) and GC-MS ensures structural fidelity and purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions and proton environments. X-ray crystallography (using programs like SHELXL ) resolves 3D molecular geometry, while UV-Vis and FT-IR spectroscopy elucidate electronic transitions and functional groups. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. How can researchers determine key physicochemical properties (e.g., solubility, vapor pressure) of this compound experimentally?
- Methodological Answer : Solubility is measured via shake-flask methods in solvents like water, ethanol, and DMSO. Vapor pressure is determined using gas saturation or thermogravimetric analysis. Henry’s law constants and octanol-water partition coefficients (log P) are derived via HPLC or shake-flake techniques. Standardized protocols from agencies like NIST or EPA DSSTox ensure reproducibility .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Meta-analysis of published data, coupled with standardized in vitro assays (e.g., enzyme inhibition or receptor-binding studies), can identify confounding factors. Cross-verification using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) improves reliability .
Q. What computational strategies predict the reactivity and regioselectivity of this compound in synthetic modifications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic profiles and frontier molecular orbitals to predict electrophilic/nucleophilic sites. Molecular docking studies assess interactions with biological targets. Software like Gaussian or ORCA facilitates these analyses, validated by experimental kinetic studies .
Q. What methodologies are recommended for assessing the environmental toxicity of this compound?
- Methodological Answer : Acute toxicity is evaluated via Daphnia magna or zebrafish assays, while chronic effects require OECD-guided tests (e.g., algal growth inhibition). Biodegradation studies use HPLC or LC-MS to track metabolite formation. Environmental fate modeling (EPI Suite) predicts persistence and bioaccumulation .
Q. How can crystallographic data resolve ambiguities in this compound’s stereochemical configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths, angles, and torsional parameters. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., π-π stacking). Twinning or disorder is addressed via PLATON or OLEX2 software .
Q. What advanced analytical methods detect trace impurities in this compound samples?
- Methodological Answer : Ultra-HPLC coupled with quadrupole time-of-flight (UHPLC-QTOF) achieves ppm-level detection. Chiral separations use polysaccharide-based columns. Impurity profiling via 2D NMR (HSQC, HMBC) identifies structural analogs. Method validation follows ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
